1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic compound frequently encountered in medicinal chemistry research. It serves as a crucial building block for various pharmaceutical agents, especially those targeting the sphingosine-1-phosphate (S1P) receptors []. This compound is characterized by its chiral center at the azetidine ring's 3-position, allowing the synthesis of stereoisomers with potentially distinct biological activities.
A common approach to synthesize enantiomers of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is through the resolution of the racemic trans-3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids. This process utilizes resolving agents like (R)- and (S)-alpha-methylbenzylamine to isolate the desired enantiomers []. Further synthetic steps involve the introduction of the 2,6-difluorobenzyl and azetidine moieties to achieve the final structure.
The primary application of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid, based on the provided research, is in the development of novel pharmaceutical agents. It serves as a key structural element in molecules designed to target the S1P receptors []. Specifically, it features prominently in the development of Ceralifimod (ONO-4641), a drug candidate designed to treat autoimmune diseases by selectively agonising S1P1 and S1P5 receptors [].
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7